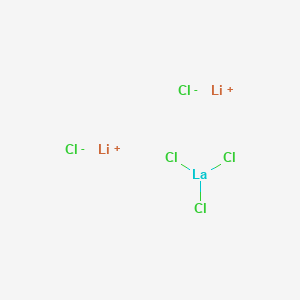![molecular formula C12H11NO B1589802 4-méthyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6](/img/structure/B1589802.png)
4-méthyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
Vue d'ensemble
Description
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .
Applications De Recherche Scientifique
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to various bioactive molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cancer cell lines, suggesting potential anti-tumor activity .
Mode of Action
It’s suggested that similar compounds may act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Biochemical Pathways
Similar compounds have been shown to have high anti-tumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-indolylmethanols and propargylic alcohols in the presence of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)3). This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade .
Industrial Production Methods
While specific industrial production methods for 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
Indolo[2,3-b]quinolines: These compounds have significant biological activities and are used in the synthesis of natural products.
Chromeno[2,3-b]indoles: These compounds are also biologically active and used in pharmaceutical research.
Uniqueness
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with different molecular targets.
Propriétés
IUPAC Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBUCVAZJNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473487 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50776-26-6 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)

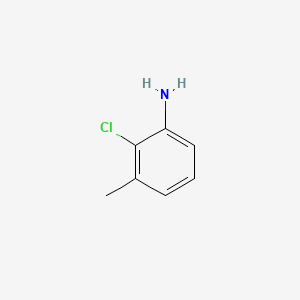
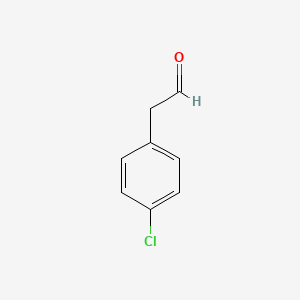
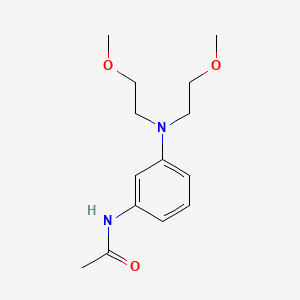
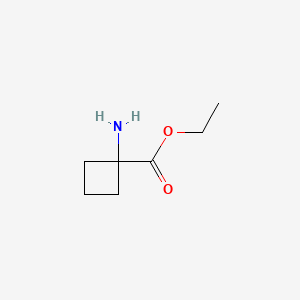
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
